molecular formula C14H17BrClNO2 B4696020 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine

Cat. No. B4696020
M. Wt: 346.65 g/mol
InChI Key: LWCHNAJMTGYWDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine, also known as BPP, is a chemical compound that has gained attention due to its potential as a therapeutic agent. It belongs to the class of piperidine derivatives and has shown promising results in scientific research for various applications.

Mechanism of Action

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been shown to act as an antagonist of the TRPV1 receptor, which is involved in pain perception and inflammation. By blocking this receptor, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine is able to reduce pain and inflammation. Additionally, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activation of NF-kappaB, a transcription factor involved in inflammation. Additionally, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been shown to reduce the levels of reactive oxygen species, which are involved in oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has a number of advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been shown to have good stability in solution, making it a useful tool for studying the TRPV1 receptor and its role in pain and inflammation. However, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has some limitations, including its poor solubility in water and its relatively short half-life.

Future Directions

There are a number of future directions for the study of 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine. One area of research is the development of more potent and selective TRPV1 antagonists, which could have potential as analgesics. Additionally, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine could be studied further for its potential as an anti-cancer agent, particularly in combination with other cancer therapies. Finally, the development of formulations of 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine with improved solubility and stability could expand its potential applications in scientific research.

Scientific Research Applications

1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. Additionally, 1-[2-(4-bromo-2-chlorophenoxy)propanoyl]piperidine has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

2-(4-bromo-2-chlorophenoxy)-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrClNO2/c1-10(14(18)17-7-3-2-4-8-17)19-13-6-5-11(15)9-12(13)16/h5-6,9-10H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCHNAJMTGYWDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)OC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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